molecular formula C21H24N2O3 B1682762 Tetrahydroalstonine CAS No. 6474-90-4

Tetrahydroalstonine

Cat. No.: B1682762
CAS No.: 6474-90-4
M. Wt: 352.4 g/mol
InChI Key: GRTOGORTSDXSFK-DLLGKBFGSA-N
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Description

Tetrahydroalstonine (CAS RN: 6474-90-4) is a heteroyohimbine alkaloid with the molecular formula C₂₁H₂₄N₂O₃ and a molecular weight of 352.43 g/mol . It is a saturated derivative of alstonine, a compound historically identified in traditional remedies for psychosis . Structurally, this compound features a tetracyclic indole framework with stereochemical complexity, as evidenced by its nuclear magnetic resonance (NMR) spectra and X-ray crystallography data . It has a melting point of 224°C and is soluble in dimethyl sulfoxide (DMSO) .

Biosynthetically, this compound is derived from strictosidine aglycone via stereoselective reduction catalyzed by this compound synthase (THAS), an alcohol dehydrogenase homolog localized in the nucleus of Catharanthus roseus . Its pharmacological profile includes α₂-adrenergic receptor antagonism and neuroprotective effects against oxygen-glucose deprivation/reperfusion (OGD/R)-induced neuronal injury via modulation of the Akt/mTOR autophagy pathway .

Chemical Reactions Analysis

Types of Reactions: Tetrahydroalstonine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Tetrahydroalstonine is a chemical compound with several applications, especially in treating circulation disorders. Research into its properties has revealed its potential benefits, modes of administration, and effects on brain function .

Pharmacological Applications

  • Improving Blood Circulation and Brain Metabolism: this compound can improve blood circulation and overall metabolic processes in the brain of mammals, proving useful in treating vascular disorders in elderly subjects . It is particularly effective in treating thromboembolic diseases or cerebral arteriosclerosis .
  • Treatment of Circulation Disorders: this compound and its acid addition salts can be administered to patients suffering from circulation disorders, including brain circulation disorders such as thromboembolic diseases or cerebral arteriosclerosis. It is also useful in treating peripheral vascular disturbances such as acrocyanosis or chilblain .
  • Dosage: Dosages range from 0.5 mg/kg to 100 mg/kg of body weight daily, depending on the therapeutic use and the patient's age . Daily dosages are divided into one or several unit dosages, ensuring 1 to 4 administrations daily, via oral, parenteral, or rectal routes, with the oral route being preferred .
  • Pharmaceutical Formulations: this compound can be formulated into various pharmaceutically acceptable dosage forms such as tablets, capsules, pills, coated tablets, sustained-release tablets, ampules, phials, suppositories, granules, and drinkable or injectable suspensions . These formulations combine the active ingredient with a suitable inert, nontoxic, pharmaceutically acceptable carrier or diluent, following methods well-known in the art .
  • Effects on Brain Blood Circulation: Studies on dogs have shown that this compound significantly affects brain metabolism by increasing the difference in concentration between arterial and venous oxygen, increasing oxygen consumption per minute, and increasing the concentration of oxygen in the brain capillaries. This leads to an increase in the amounts of oxygen supplied to the brain tissues and an increase in glucose consumption by the brain .

Research and Development

  • Isolation and Identification: this compound has been isolated from Catharanthus lanceus leaf alkaloids during studies for antineoplastic compounds .
  • Enzymatic Production: Researchers have identified several medium-chain dehydrogenases/reductases that produce heteroyohimbine stereoisomers, including ajmalicine and this compound, which helps in understanding enzymatic control over stereoselectivity in metabolic pathways . Four enzymes have been identified that generate this compound .
  • Stereochemical Control: Structural investigations into heteroyohimbine alkaloid synthesis have shown that enzymes like HYS (Heteroyohimbine Synthase) control stereochemical diversity in the alkaloid family. Enzymes such as THAS1, THAS2, THAS3, and THAS4 produce this compound in high yields .
  • Comparison with Other Compounds: Studies have compared this compound with other compounds like Vincamine and Papaverine to determine its effectiveness in recovering learned memories after supramaximal electroshock in rats .

Insights

  • This compound improves brain metabolism by increasing oxygen and glucose consumption in the brain .
  • The stereochemistry of heteroyohimbines impacts their pharmacological activity. While ajmalicine is used in post-stroke treatments, this compound's oxidized product, alstonine, shows potential as an anti-psychotic drug by modulating dopamine uptake .

Comparison with Similar Compounds

Tetrahydroalstonine belongs to the heteroyohimbine alkaloid family, which includes structurally related compounds such as ajmalicine , serpentine , alstonine , and 19-epi-ajmalicine . Below is a detailed comparison:

Structural and Stereochemical Differences

Compound Molecular Formula Key Structural Features Stereochemical Configuration
This compound C₂₁H₂₄N₂O₃ Saturated β-carboline, methyl ester at C-16 3α,19α,20α configurations
Ajmalicine C₂₁H₂₄N₂O₃ 3α-H, 20α-H, unsaturated D-ring 19β configuration
Serpentine C₂₁H₂₂N₂O₃ Aromatic β-carboline (oxidized form of ajmalicine) Planar aromatic system
Alstonine C₂₁H₂₂N₂O₃ Aromatic β-carboline (oxidized this compound) 19α,20α configurations

Key Points :

  • Ajmalicine and This compound are diastereomers differing at C-19 (19β vs. 19α) due to divergent reduction pathways of strictosidine aglycone .
  • Serpentine and alstonine are oxidized derivatives of ajmalicine and this compound, respectively, forming fully aromatic β-carbolines .

Key Findings :

  • This compound and ajmalicine exhibit divergent receptor selectivity despite structural similarity, highlighting the role of stereochemistry in bioactivity .
  • Alstonine ’s antipsychotic effects are mediated via serotonin receptors, unlike dopamine-targeting classical antipsychotics .

Data Table: Key Properties of Heteroyohimbine Alkaloids

Property This compound Ajmalicine Serpentine Alstonine
Molecular Weight 352.43 352.43 350.41 350.41
Natural Source Catharanthus roseus Rauvolfia serpentina Catharanthus roseus Alstonia scholaris
Key Therapeutic Use Neuroprotection Hypertension Anticancer Antipsychotic
Oxidation Product Alstonine Serpentine N/A N/A

Biological Activity

Tetrahydroalstonine (THA) is a heteroyohimbine alkaloid derived from the plant Catharanthus roseus (Madagascar periwinkle). This compound has garnered significant attention due to its diverse biological activities, particularly in the fields of neuroprotection, anti-tumor effects, and its role in various metabolic pathways.

Chemical Structure and Biosynthesis

THA is synthesized via the action of this compound synthase (THAS), which converts strictosidine aglycone into THA. The enzymatic pathways involved in this biosynthesis are crucial for understanding the production of THA and its structural diversity. Recent studies have identified multiple enzymes that contribute to the synthesis of THA, with varying yields and product profiles depending on the enzyme used .

Neuroprotective Effects

One of the most notable biological activities of THA is its neuroprotective effect against oxygen-glucose deprivation/re-oxygenation (OGD/R)-induced neuronal injury. A study demonstrated that pre-treatment with THA significantly increased cell viability in primary cortical neurons subjected to OGD/R conditions. The protective mechanism was linked to the regulation of autophagy and activation of the Akt/mTOR signaling pathway, which are crucial for cellular survival under stress conditions .

Key Findings:

  • Cell Viability: THA improved neuronal survival rates in a dose-dependent manner, with optimal concentrations ranging from 0.75 to 3.0 μM.
  • Mechanism: The compound modulated autophagic activity and lysosomal function, suggesting that autophagy plays a vital role in its neuroprotective effects.

Anti-Tumor Activity

THA also exhibits anti-tumor properties. Various studies have indicated that this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The specific pathways through which THA exerts these effects are still under investigation but may involve modulation of key signaling pathways associated with cell growth and survival.

Research Findings and Case Studies

Several studies have explored the biological activities of THA:

  • Neuroprotection in Ischemia:
    • Study: Investigated THA's protective effects on cortical neurons during OGD/R.
    • Results: Significant improvement in cell viability and modulation of autophagic markers were observed .
  • Enzymatic Synthesis:
    • Study: Focused on the enzymatic pathways leading to THA production.
    • Results: Identified multiple enzymes responsible for varying yields of THA, emphasizing the complexity of its biosynthesis .
  • Cytotoxicity Assessment:
    • Study: Evaluated the cytotoxic effects of THA on different neuronal cultures.
    • Results: Demonstrated that while higher concentrations (12 µM) were toxic, lower doses provided protective effects against induced cytotoxicity .

Data Table: Biological Activities of this compound

Activity TypeEffectMechanism InvolvedReference
NeuroprotectionIncreased cell viabilityActivation of Akt/mTOR pathway
Anti-tumorInhibition of proliferationModulation of cell survival pathways
CytotoxicityDose-dependent effectsAutophagy regulation

Q & A

Q. Basic: What methodologies are recommended for extracting and structurally confirming tetrahydroalstonine (THA) from plant sources?

THA is typically extracted from Rhazya stricta or Rauwolfia species using alkaloid-specific isolation protocols. Key steps include:

  • Alkaloid enrichment : Acid-base partitioning to separate THA from non-alkaloid components .
  • Reduction steps : NaBH₄ reduction of precursors like alstonine or serpentine in Catharanthus roseus extracts to yield THA .
  • Structural confirmation : Single-crystal X-ray diffraction (average C–C bond: 0.003 Å, R-factor: 0.044) and NMR spectroscopy (e.g., stereochemical assignment of C3, C15, C19, and C20) .

Q. Basic: How does THA exhibit α2-adrenoceptor antagonism, and what experimental models validate this activity?

THA selectively inhibits α2-adrenoceptors via competitive binding, demonstrated in:

  • In vivo models : Dose-dependent (0.5–2 mg/kg) suppression of norepinephrine-induced hypertension in spinalized rats .
  • Receptor specificity : Radioligand binding assays showing higher affinity for α2- vs. α1-adrenoceptors (selectivity ratio: >10:1) .
  • Functional antagonism : Inhibition of cAMP signaling in transfected HEK-293 cells expressing human α2-adrenoceptor subtypes .

Q. Advanced: What heterologous expression systems are effective for THA biosynthesis, and how is pathway efficiency optimized?

THA can be produced in engineered Saccharomyces cerevisiae via:

  • Substrate engineering : Feeding 8-oxogeranial or tryptamine to bypass rate-limiting steps in monoterpenoid indole alkaloid (MIA) pathways .
  • Enzyme co-expression : Co-expression of Catharanthus roseus cytochrome P450 reductase (CPR) with ≥90% sequence identity to native CPR (e.g., SEQ ID NO: 67) to enhance oxidation efficiency .
  • Modular pathway tuning : Adjusting CYB5 (cytochrome b5) levels to balance intermediate flux toward THA vs. ajmalicine .

Q. Advanced: How do stereochemical variations in THA biosynthesis impact enzymatic product specificity?

The stereoselectivity of THA synthase (THAS) is critical:

  • Substrate isomer discrimination : THAS binds strictosidine aglycone enamine/imine tautomers, favoring the alloheteroyohimbine configuration (3S,15S,19S,20S) .
  • Deuterium labeling studies : Pro-R-NADPH reduction at C21 (confirmed via ¹H-NMR) confirms hydride transfer regioselectivity .
  • Diastereomer cross-reactivity : Competing enzymes (e.g., ajmalicine synthase) reduce yield; kinetic resolution via HPLC separates THA from 19-epi-ajmalicine .

Q. Advanced: What molecular mechanisms underlie THA's neuroprotective effects in Alzheimer's disease (AD) models?

THA mitigates AD pathology via PI3K/Akt pathway modulation:

  • In vitro validation : In palmitate-induced SK-N-MC cells, THA (10–50 µM) restores insulin sensitivity (↓BACE1/GSK3β activity) and reduces apoptosis (↓caspase-3, Bax/Bcl-2 ratio) .
  • Pathway crosstalk : THA suppresses Aβ₁–42 and hyperphosphorylated tau by upregulating PI3K/Akt signaling (p-Akt/Akt ratio: +2.5-fold) .
  • Dose dependency : EC₅₀ for Aβ reduction: ~20 µM (MTT assay) .

Q. Advanced: How do structural analogs of THA differ in bioactivity, and what computational tools predict these variations?

Key differences among corynanthe alkaloids:

  • Functional group impact : The C19 methyl ester in THA enhances α2-adrenoceptor affinity vs. akuammigine (lacks ester) .
  • Molecular docking : AutoDock Vina simulations show THA’s higher binding energy (−9.2 kcal/mol) to α2A-adrenoceptors vs. −7.8 kcal/mol for rauniticine .
  • SAR studies : Modifying the C3 configuration (R→S) reduces receptor selectivity by ~40% .

Properties

IUPAC Name

methyl (1S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTOGORTSDXSFK-DLLGKBFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201020629
Record name Tetrahydroalstonine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6474-90-4
Record name Tetrahydroalstonine
Source CAS Common Chemistry
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Record name Tetrahydroalstonine
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Record name Tetrahydroalstonine
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Record name Methyl (19α,20α)-16,17-didehydro-19-methyloxayohimban-16-carboxylate
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Record name TETRAHYDROALSTONINE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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